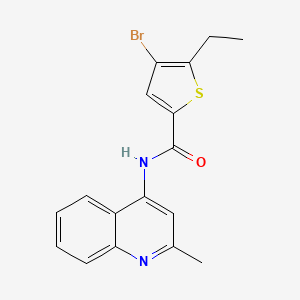![molecular formula C13H25Br2NO B6137201 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, also known as Br-AHBO, is a quaternary ammonium compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.
作用機序
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide acts as a competitive inhibitor of acetylcholine release by binding to the presynaptic membrane and blocking the release of neurotransmitters. This mechanism of action has been extensively studied and is well understood, making 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide a valuable tool for investigating the complex processes involved in synaptic transmission.
Biochemical and Physiological Effects:
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of ion channel function, and the alteration of synaptic plasticity. These effects have been studied in a variety of model systems, including in vitro cell cultures and in vivo animal models.
実験室実験の利点と制限
One of the main advantages of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide in lab experiments is its specificity for acetylcholine release, which allows researchers to selectively target this process without affecting other aspects of neuronal function. However, one limitation of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide is its relatively short half-life, which can make it difficult to study long-term effects of the compound.
将来の方向性
There are many potential future directions for research involving 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, including the investigation of its effects on other neurotransmitter systems, the development of new synthetic methods for the compound, and the exploration of its potential therapeutic applications. Additionally, new techniques for studying synaptic transmission and neuronal function may provide new insights into the mechanisms underlying the effects of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.
合成法
The synthesis of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide involves several steps, including the reaction of 5-bromopentanol with 3-bromomethyl-8-azabicyclo[3.2.1]octane, followed by the addition of hydroxide ions to form the final product. This method has been optimized over the years to improve yields and purity, and it is now a widely used approach for synthesizing 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.
科学的研究の応用
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been used in a variety of scientific research applications, including the study of neurotransmitter release, the investigation of ion channel function, and the characterization of receptor-ligand interactions. This compound has also been used to probe the role of acetylcholine in synaptic transmission and to investigate the mechanisms underlying drug addiction.
特性
IUPAC Name |
8-(5-bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrNO.BrH/c1-15(8-4-2-3-7-14)11-5-6-12(15)10-13(16)9-11;/h11-13,16H,2-10H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRUSBQRFYGME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)CCCCCBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6137132.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![3-bromo-N-{3-[(4-fluorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B6137155.png)
![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)
